

# Analysis of *tert*-Butyl 2-((5-bromopentyl)oxy)acetate: A Technical Guide

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## Compound of Interest

Compound Name: *tert*-Butyl 2-((5-bromopentyl)oxy)acetate

Cat. No.: B14766449

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) data for the compound ***tert*-Butyl 2-((5-bromopentyl)oxy)acetate**. Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for this compound is not publicly available at this time.

While NMR data for structurally related compounds are accessible, direct spectral information for ***tert*-Butyl 2-((5-bromopentyl)oxy)acetate** remains uncatalogued in common repositories. This suggests that while the compound may be synthesized and used as an intermediate in various research applications, its detailed spectroscopic characterization has not been formally published.

In the absence of experimental data, this guide provides a theoretical framework for the expected NMR spectral characteristics of ***tert*-Butyl 2-((5-bromopentyl)oxy)acetate**. This includes predicted chemical shifts and a logical workflow for its synthesis and subsequent NMR analysis, which can serve as a reference for researchers intending to prepare and characterize this molecule.

## Predicted NMR Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **tert-Butyl 2-((5-bromopentyl)oxy)acetate**. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.

Table 1: Predicted  $^1\text{H}$  NMR Data for **tert-Butyl 2-((5-bromopentyl)oxy)acetate**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
a	~1.45	s	9H
b	~3.85	s	2H
c	~3.50	t	2H
d	~1.65	p	2H
e	~1.50	p	2H
f	~1.88	p	2H
g	~3.40	t	2H

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **tert-Butyl 2-((5-bromopentyl)oxy)acetate**

Carbon	Predicted Chemical Shift (ppm)
1	~81.5
2	~28.0
3	~169.0
4	~68.0
5	~70.0
6	~29.0
7	~25.0
8	~32.5
9	~33.5

## Proposed Experimental Protocol

For researchers planning to synthesize and characterize **tert-Butyl 2-((5-bromopentyl)oxy)acetate**, the following experimental protocol is proposed.

### Synthesis:

A plausible synthetic route involves the Williamson ether synthesis. This would entail the reaction of the sodium salt of tert-butyl glyoxylate with 1,5-dibromopentane in a suitable aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Alternatively, the reaction of 5-bromopentan-1-ol with tert-butyl bromoacetate in the presence of a non-nucleophilic base like sodium hydride would yield the desired product.

### NMR Data Acquisition and Processing:

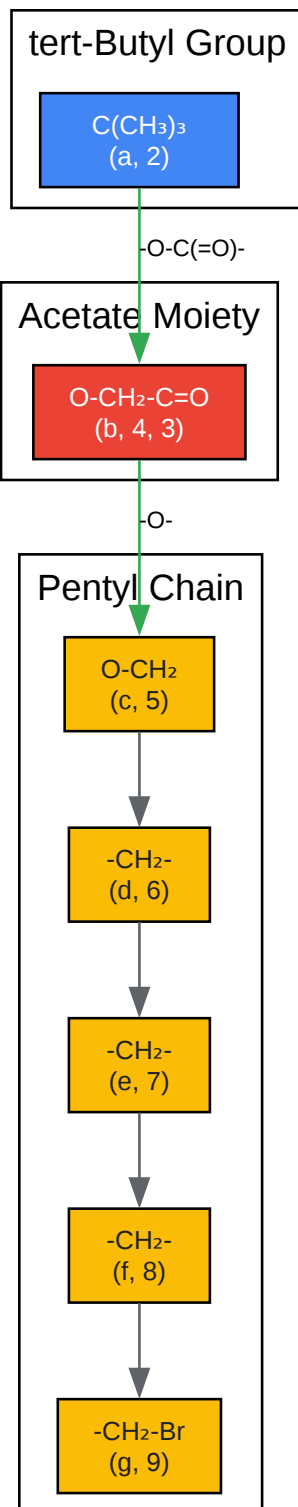
- Sample Preparation: Dissolve approximately 10-20 mg of purified **tert-Butyl 2-((5-bromopentyl)oxy)acetate** in 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Spectroscopy:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

- Use a standard single-pulse experiment.
- Set the spectral width to cover the range of -2 to 12 ppm.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- Process the data with a line broadening of 0.3 Hz.
- Reference the spectrum to the residual chloroform peak at 7.26 ppm.
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire the spectrum on the same spectrometer.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the range of 0 to 220 ppm.
  - Acquire a larger number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
  - Process the data with a line broadening of 1-2 Hz.
  - Reference the spectrum to the CDCl<sub>3</sub> triplet at 77.16 ppm.

## Logical Workflow and Structural Assignment

The following diagram illustrates the logical relationship between the different proton and carbon environments in **tert-Butyl 2-((5-bromopentyl)oxy)acetate**, which is key to assigning the signals in the NMR spectra.

## Structural Connectivity of tert-Butyl 2-((5-bromopentyl)oxy)acetate

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Caption: Connectivity diagram illustrating the distinct chemical environments within the molecule.

This guide provides a foundational understanding for the analysis of **tert-Butyl 2-((5-bromopentyl)oxy)acetate**. While direct experimental data is currently unavailable, the provided predictions and protocols offer a robust starting point for researchers in their synthetic and analytical endeavors.

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